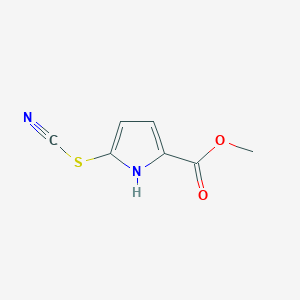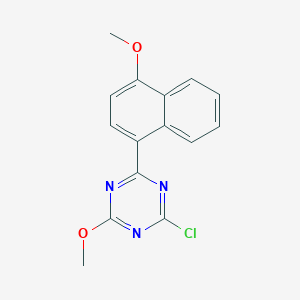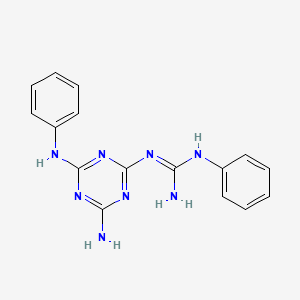
4,6-Dibromo-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2,3’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the bipyridine ring .
Industrial Production Methods
Industrial production of 4,6-Dibromo-2,3’-bipyridine may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-2,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents, enhancing their utility in coordination chemistry and material science .
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2,3’-bipyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2,3’-bipyridine and its derivatives depends on their specific application. In coordination chemistry, the nitrogen atoms in the bipyridine rings can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dibromo-2,2’-bipyridine
- 6,6’-Dibromo-3,3’-bipyridine
- 2,2’-Bipyridine
Uniqueness
4,6-Dibromo-2,3’-bipyridine is unique due to its specific bromination pattern, which influences its chemical reactivity and coordination properties. Compared to other bipyridine derivatives, it offers distinct advantages in terms of selectivity and stability in various chemical reactions .
Eigenschaften
Molekularformel |
C10H6Br2N2 |
|---|---|
Molekulargewicht |
313.98 g/mol |
IUPAC-Name |
2,4-dibromo-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-4-9(14-10(12)5-8)7-2-1-3-13-6-7/h1-6H |
InChI-Schlüssel |
QMRZKHQMGIDYGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



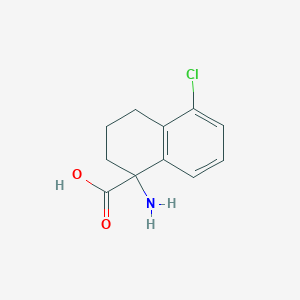
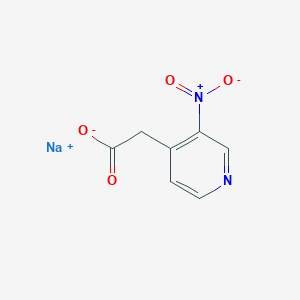
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
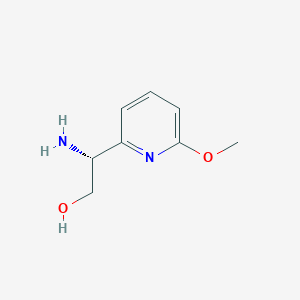
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)

![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)



